2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one
Description
2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position, directly linked to a phenylethanone core. The compound’s structural uniqueness lies in the combination of a halogenated pyrazole and a ketone group, making it a candidate for further pharmacological or materials science exploration.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O/c12-10-6-13-14(7-10)8-11(15)9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDPHTRNDNLZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one typically involves the reaction of 4-iodopyrazole with phenacyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products include azido or thiol-substituted pyrazoles.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Substituent Variations
a. Pyrazole vs. Imidazole Derivatives
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (): This compound replaces pyrazole with a methyl-phenyl imidazole linked to an oxadiazole-thioether chain.
b. Pyrazole vs. Benzotriazole Derivatives
- 2-(1H-Benzo[d][1–3]triazol-1-yl)-1-phenylethan-1-one (): Benzotriazole, a corrosion inhibitor and pharmacophore, is attached via a nitrogen atom. The absence of iodine reduces steric hindrance but may decrease electrophilic reactivity.
Substituent Electronic Effects
- 2-((6-Chloro-2-methylquinolin-4-yl)oxy)-1-phenylethan-1-one (): The quinoline-oxy group introduces a chlorine atom and an aromatic system, yielding a binding energy of -9.2 kcal/mol against Mycobacterium tuberculosis. Comparatively, iodine’s larger atomic radius and higher electronegativity in 2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one could enhance halogen bonding in target proteins, though specific activity data are unavailable .
Sulfur vs. Nitrogen Linkages
- 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one ():
The triazole-thioether linkage increases lipophilicity (logP ~3.5 estimated) compared to the direct N-linked pyrazole in the target compound. Sulfur atoms also participate in redox interactions, which may influence metabolic stability .
Structural Validation
- X-ray Crystallography : Compounds like the imidazole-oxadiazole derivative () and triazole-thiadiazine analogs () were confirmed via single-crystal X-ray diffraction using SHELXL . For iodinated compounds, heavy-atom effects from iodine improve diffraction resolution.
- NMR Spectroscopy : Aromatic protons in pyrazole (δ ~7.5–8.5 ppm) and ketone carbonyls (δ ~190–200 ppm) are characteristic markers .
Electronic and Steric Effects
- Iodine vs. Methyl/Phenyl Groups : The iodine atom in the target compound increases molecular polarizability and van der Waals interactions compared to methyl or phenyl substituents (e.g., ). This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.
- Thioether vs. Direct N-Linkage : Sulfur-containing analogs () exhibit higher lipophilicity, whereas the target compound’s direct N-linkage may favor hydrogen bonding.
Biological Activity
2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one is with a molecular weight of approximately 305.12 g/mol. The presence of the iodine atom within the pyrazole moiety enhances its reactivity and biological activity, making it a valuable candidate for drug development.
Antimicrobial Properties
Research indicates that 2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one exhibits antimicrobial activity against various strains of bacteria and fungi. A study demonstrated its effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans at concentrations as low as 40 µg/mL, showcasing its potential as an antimicrobial agent .
Anticancer Activity
The compound has shown promising anticancer properties through its ability to modulate signaling pathways involved in cell proliferation and apoptosis. In vitro studies have indicated that it can inhibit cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways, thereby affecting cellular processes such as apoptosis.
- Receptor Modulation : The compound can bind to various receptors, influencing signaling cascades that regulate cell growth and survival .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial effects of various pyrazole derivatives, 2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one was evaluated alongside standard antibiotics. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics, highlighting its potential in overcoming antibiotic resistance .
Case Study 2: Anticancer Screening
A series of tests were conducted on human cancer cell lines to evaluate the cytotoxic effects of 2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one. The compound demonstrated significant inhibition of cell viability at micromolar concentrations, with IC50 values comparable to established anticancer drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Bromo-1H-pyrazol-1-yl)-1-phenylethan-1-one | Bromine instead of iodine | Moderate antimicrobial activity |
| 2-(4-Fluoro-1H-pyrazol-1-yl)-1-phenylethan-1-one | Fluorine substitution | Enhanced anticancer properties |
The unique combination of iodine and phenyl groups in 2-(4-Iodo-1H-pyrazol-1-yl)-1-phenylethan-1-one may confer distinct pharmacological properties compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
